Superior Antihypertensive Efficacy vs. Metoprolol in Head-to-Head Crossover Trial
Indenolol demonstrated statistically superior blood pressure reduction compared to metoprolol in a double-blind, crossover, randomized study of 18 hypertensive patients. Indenolol proved significantly more effective than metoprolol in decreasing blood pressure values at rest (P < 0.05) [1]. Critically, three patients who failed to achieve adequate blood pressure control with metoprolol therapy were subsequently successfully treated with indenolol [1]. This demonstrates therapeutic efficacy in a subpopulation refractory to a widely used beta-1-selective antagonist.
| Evidence Dimension | Blood pressure reduction efficacy |
|---|---|
| Target Compound Data | Indenolol: Superior blood pressure reduction (P < 0.05 vs. metoprolol) |
| Comparator Or Baseline | Metoprolol: Significantly less effective blood pressure reduction |
| Quantified Difference | Statistical significance P < 0.05 favoring indenolol; 3 metoprolol failures successfully treated with indenolol |
| Conditions | Double-blind, crossover, randomized 14-week study; 18 hypertensive patients; two 4-week treatment courses with 2-week placebo washout |
Why This Matters
Procurement of indenolol rather than metoprolol is justified when superior antihypertensive efficacy is required or when patients/subjects have demonstrated inadequate response to beta-1-selective antagonists.
- [1] Trimarco B, Cuocolo A, Groothold G, Ricciardelli B, de Luca N, Volpe M, Veniero AM, Condorelli M. Indenolol: a new antihypertensive agent: efficacy, toxicity, and hemodynamic effects in a crossover double-blind study with metoprolol. J Clin Pharmacol. 1985;25(5):328-336. doi:10.1002/j.1552-4604.1985.tb02850.x. View Source
